molecular formula C11H15NO2 B13972076 2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine

2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine

Katalognummer: B13972076
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: RRXHJTPBLNYWNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- is a compound that features a benzofuran ring, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- typically involves the formation of the benzofuran ring followed by the attachment of the propanamine group. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.

    Medicine: Due to its potential anti-tumor, antibacterial, and anti-viral properties, it is being investigated for use in drug development.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its anti-cancer properties.

What sets 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- apart is its unique combination of the benzofuran ring with the propanamine group, which may confer distinct biological activities and applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-7-yloxy)propan-1-amine

InChI

InChI=1S/C11H15NO2/c1-8(7-12)14-10-4-2-3-9-5-6-13-11(9)10/h2-4,8H,5-7,12H2,1H3

InChI-Schlüssel

RRXHJTPBLNYWNK-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)OC1=CC=CC2=C1OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.